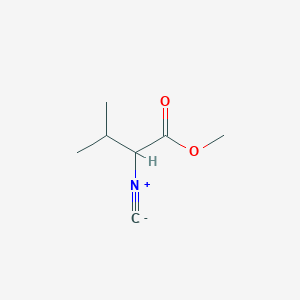

Methyl 2-isocyanoisovalerate

Description

Methyl 2-isocyanoisovalerate (C₇H₁₁NO₂) is an organic compound featuring an isocyano (-NC) functional group attached to a branched ester framework. The isocyano group confers high reactivity, making it valuable in organic synthesis, particularly in multicomponent reactions (e.g., Ugi reactions) and as a precursor for heterocyclic compounds. Its structure comprises a methyl ester group and a branched isovalerate chain, distinguishing it from simpler esters.

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

methyl 2-isocyano-3-methylbutanoate |

InChI |

InChI=1S/C7H11NO2/c1-5(2)6(8-3)7(9)10-4/h5-6H,1-2,4H3 |

InChI Key |

WOTFMTYQJNZRLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)OC)[N+]#[C-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-isocyanoisovalerate can be synthesized through several methods. One common approach involves the reaction of methyl isovalerate with an appropriate isocyanide reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in methyl 2-isocyanoisovalerate undergoes hydrolysis under acidic or basic conditions. The steric bulk of the isovalerate chain may influence the mechanism:

| Condition | Mechanism | Product | Key Influence |

|---|---|---|---|

| Aqueous NaOH/EtOH | Nucleophilic acyl | 2-Isocyanoisovalerate salt | Steric hindrance slows S<sub>N</sub>2 |

| H<sub>3</sub>O<sup>+</sup>/H<sub>2</sub>O | Electrophilic activation | 2-Isocyanoisovaleric acid | Acid catalysis accelerates |

Nucleophilic Substitution at the Isocyano Group

The isocyano group (-NC) acts as a pseudohalide, participating in substitution reactions. For example:

-

Alkylation/Allylation:

Reactivity with Grignard or organozinc reagents can yield substituted amines. The isocyano group’s strong σ-donor and weak π-acceptor properties stabilize transition states . -

Cycloadditions:

In Ugi-type reactions, the isocyano group engages in multicomponent condensations with aldehydes, amines, and carboxylic acids to form α-acyloxyamides .

Enolate Formation and Alkylation

Deprotonation at the α-position (relative to the ester) generates enolates, enabling C–C bond formation:

-

Enolate Generation:

Strong bases (e.g., LDA or NaHMDS) deprotonate the α-hydrogen, forming a resonance-stabilized enolate . -

Alkylation:

The enolate reacts with alkyl halides (R–X) via S<sub>N</sub>2, yielding α-alkylated products.

Example:

Reaction with methyl iodide produces methyl 2-isocyano-3-methylisovalerate, retaining the isocyano functionality .

Coordination Chemistry

The isocyano group binds transition metals (e.g., Pd, Au), forming complexes used in catalysis:

-

Gold-Catalyzed Reactions:

Au(I) complexes of this compound catalyze cycloisomerizations of propargyl amides to pyrroles .

| Metal | Ligand Role | Application |

|---|---|---|

| Pd(0) | σ-Donor | Cross-coupling reactions |

| Au(I) | π-Acid | Cycloisomerization |

Stability and Handling

-

Thermal Decomposition:

Above 60°C, the isocyano group may decompose, releasing toxic isocyanates. -

Light Sensitivity:

Storage under inert atmosphere (N<sub>2</sub>/Ar) and low temperatures (–20°C) is recommended .

Synthetic Routes

This compound is synthesized via:

Scientific Research Applications

Methyl 2-isocyanoisovalerate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound’s unique reactivity makes it useful in studying enzyme mechanisms and protein interactions.

Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for its antibacterial and antifungal properties.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-isocyanoisovalerate involves its ability to act as an electrophile, reacting with nucleophiles in biological systems. The isocyano group can form complexes with metal ions, influencing various biochemical pathways. This reactivity is harnessed in drug design to target specific enzymes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-isocyanoisovalerate with structurally or functionally analogous compounds, emphasizing substituent effects, reactivity, and applications.

Key Comparisons:

Reactivity: The isocyano group in this compound exhibits higher electrophilicity compared to bromo or hydroxy substituents, enabling participation in cycloadditions and metal-catalyzed reactions. In contrast, Ethyl 2-bromoisovalerate undergoes nucleophilic substitutions (e.g., Suzuki couplings) due to its bromo group . Methyl isothiocyanate’s isothiocyanate group shares structural similarity with isocyano but is less electrophilic due to sulfur’s electron-withdrawing nature. It reacts with amines to form thioureas, unlike isocyano compounds, which form nitriles or imines .

Applications: this compound is niche in medicinal chemistry for peptide backbone modifications, whereas Ethyl 2-bromoisovalerate is more common in agrochemical intermediates . Isobutyl 2-methylvalerate’s stability and low toxicity make it suitable for consumer products, contrasting with the specialized synthetic uses of isocyano esters .

Safety and Handling: Isocyano and isothiocyanate compounds require stringent safety protocols due to toxicity and reactivity. Methyl isothiocyanate is skin-permeable and incompatible with oxidizers/acids, similar to inferred risks for this compound . Hydroxy and bromo analogs pose lower acute hazards but still require controlled handling .

Research Findings and Limitations

- Gaps in Data: Direct studies on this compound are scarce in the provided evidence. Properties are extrapolated from analogs like Ethyl 2-bromoisovalerate and functional group chemistry.

Biological Activity

Methyl 2-isocyanoisovalerate (MICV) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article explores the biological activity of MICV, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an isocyanate derivative characterized by the presence of an isocyanate functional group (-N=C=O) attached to a branched alkyl chain. Its structural formula can be represented as follows:

Mechanisms of Biological Activity

The biological activity of MICV can be attributed to several mechanisms:

- Antimicrobial Activity : MICV has demonstrated significant antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.

- Antitumor Activity : Some studies indicate that MICV exhibits cytotoxic effects on cancer cells, potentially through the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Research has shown that MICV exhibits potent antifungal activity. A study conducted on its effects against Alternaria solani, a common plant pathogen, revealed that exposure to MICV led to significant morphological changes in fungal cells, including cell wall damage and disruption of internal structures. The compound was found to down-regulate key pathogenic genes involved in fungal growth and development, which could enhance its efficacy as a biopesticide .

Antitumor Effects

In the context of cancer research, MICV has been evaluated for its antitumor properties. A synthesis study highlighted that derivatives of isocyanoisovalerate showed antitumor activity comparable to established chemotherapeutics like daunorubicin. These compounds were found to induce apoptosis in cancer cell lines, suggesting that MICV may serve as a lead compound for developing new anticancer agents .

Case Study 1: Antifungal Application

A field study assessed the effectiveness of MICV as a biopesticide against Alternaria solani in tomato crops. The results indicated that plants treated with MICV showed a 70% reduction in disease incidence compared to untreated controls. This suggests a promising application for MICV in sustainable agriculture.

Case Study 2: Cancer Treatment Exploration

In vitro studies on human cancer cell lines demonstrated that treatment with MICV resulted in a dose-dependent decrease in cell viability. Further analysis revealed that MICV induced apoptosis through the activation of caspase pathways, providing insights into its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers systematically optimize the synthesis of methyl 2-isocyanoisovalerate to enhance yield and purity?

- Methodological Answer : Employ Design of Experiments (DOE) to test variables such as temperature, solvent polarity, catalyst loading, and reaction time. Use high-throughput screening for rapid parameter evaluation. Statistical tools like ANOVA can identify significant factors affecting yield. Cross-validate results with replicate trials to ensure reproducibility. Include tables comparing yields under varied conditions (e.g., solvent vs. temperature interactions) .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C spectra to resolve isocyano group signals). Infrared (IR) spectroscopy can confirm the isocyano stretch (~2150 cm). Mass spectrometry (MS) provides molecular weight validation. Pair with HPLC for purity assessment. For conflicting spectral data, cross-reference with computational predictions (e.g., DFT-based NMR simulations) and literature analogs .

Q. What are the common synthetic applications of this compound in multicomponent reactions?

- Methodological Answer : The isocyano group enables Ugi and Passerini reactions for constructing peptidomimetics or heterocycles. Optimize substrate ratios (e.g., aldehyde, amine, and carboxylic acid components) and monitor reaction progress via TLC or in situ IR. Report yields and diastereomeric ratios in tabular form, highlighting solvent effects on selectivity .

Advanced Research Questions

Q. How can mechanistic studies resolve ambiguities in this compound’s reactivity under catalytic conditions?

- Methodological Answer : Use isotopic labeling (e.g., C or N) to track bond formation/cleavage in kinetic isotope effect (KIE) experiments. Perform time-resolved spectroscopy (e.g., stopped-flow NMR) to identify intermediates. Compare computational (DFT) activation barriers with experimental kinetic data to validate mechanisms .

Q. What analytical strategies detect degradation products of this compound under thermal or photolytic stress?

- Methodological Answer : Conduct accelerated stability studies at elevated temperatures or UV exposure. Use GC-MS or HPLC-MS to identify degradation byproducts (e.g., hydrolysis to methyl isovalerate). Quantify degradation kinetics via Arrhenius plots and propose degradation pathways in schematic diagrams .

Q. How can computational modeling predict this compound’s behavior in novel reaction environments?

- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions. Molecular dynamics simulations can model solvation effects. Validate predictions with experimental outcomes (e.g., regioselectivity in cycloadditions) and include computational vs. experimental yield comparisons in tables .

Q. How should researchers address contradictory data in catalytic applications of this compound?

- Methodological Answer : Replicate experiments under standardized conditions to rule out procedural variability. Use statistical tools (e.g., t-tests) to assess significance of discrepancies. Compare with literature analogs (e.g., methyl isocyanoacetate) to contextualize reactivity trends. Publish raw data and detailed protocols to enable peer validation .

Data Presentation Guidelines

- Tables : Include reaction optimization matrices (e.g., solvent vs. catalyst effects), stability study results (half-life under varying pH/temperature), and computational vs. experimental bond lengths.

- Figures : Use schematics for proposed mechanisms, chromatograms for purity analysis, and Arrhenius plots for degradation kinetics.

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.